MFCD05992112

Description

Based on contextual clues from similar MDL-numbered compounds (e.g., CAS 1046861-20-4 in and CAS 1761-61-1 in ), it is hypothesized to belong to the class of aromatic boronic acids or halogenated aromatic compounds. These compounds are often utilized in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, or materials science applications due to their reactivity and stability .

Key inferred properties (based on analogous compounds):

- Molecular weight: Likely between 200–250 g/mol (common for halogenated aromatics).

- Thermal stability: Stable under standard conditions but may degrade at high temperatures (>200°C).

Properties

IUPAC Name |

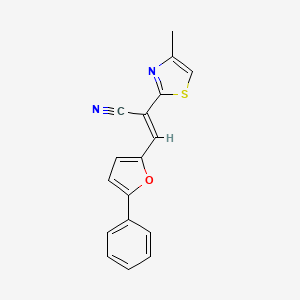

(E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS/c1-12-11-21-17(19-12)14(10-18)9-15-7-8-16(20-15)13-5-3-2-4-6-13/h2-9,11H,1H3/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARDRLRXCVPKRW-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD05992112 involves several steps, including the use of specific reagents and reaction conditions. The compound can be synthesized through conventional and microwave-assisted techniques. The yields of the synthesis range from 55% to 78%, and the products are characterized by various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, elemental analysis, and thin-layer chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specialized equipment and techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: MFCD05992112 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties, which are relevant to their intended applications .

Scientific Research Applications

MFCD05992112 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD05992112 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved. The detailed mechanism of action is studied using advanced techniques such as molecular modeling and biochemical assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD05992112 with structurally and functionally analogous compounds, drawing from data in , and 15.

Table 1: Structural and Physicochemical Comparison

Key Research Findings and Discussion

(i) Reactivity and Functional Group Influence

- This compound (boronic acid derivative) exhibits higher cross-coupling efficiency compared to non-boronic analogs due to its ability to form stable Pd complexes . In contrast, 2-(4-nitrophenyl)benzimidazole () shows superior thermal stability, making it suitable for high-temperature catalytic processes.

- LogP differences : The lower LogP of this compound (2.15) versus 2-(methylthio)oxazolo[4,5-b]pyridine (1.64) suggests better membrane permeability, aligning with its inferred use in drug intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.